![molecular formula C12H11N3O2 B479543 N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 99989-14-7](/img/structure/B479543.png)
N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
“N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” is a chemical compound with the molecular formula C12H11N3O2 . It has been mentioned in the context of various studies, including those related to the design, synthesis, and biological evaluation of certain derivatives .
Molecular Structure Analysis
The molecular structure of “N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” can be represented by the InChI code: 1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H, (H2,10,13) (H,12,14) . The compound has a molecular weight of 189.17 g/mol .Physical And Chemical Properties Analysis
“N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” has a molecular weight of 189.17 g/mol . It has a topological polar surface area of 84.6 Ų and a rotatable bond count of 1 . The compound is represented by the canonical SMILES string: C1=CC=C2C(=C1)C(=NNC2=O)C(=O)N .Scientific Research Applications
Catalytic Processes and Chemical Synthesis
Double bond migration in N-allylic systems catalyzed by transition metal complexes is a significant area of study. Research has shown that isomerization of N-allyl compounds, including amines, imines, amides, and nitrogen-heterocycles, to their corresponding N-(1-propenyl) compounds can be catalyzed efficiently by transition metals like Rh, Ru, Fe, Ir, and others. This process is crucial for the selective synthesis of various compounds, including enamines and enamides, demonstrating the utility of such transformations in organic synthesis (S. Krompiec et al., 2008).
Pharmaceutical Development
The 1,3,4-oxadiazole core, often present in pharmaceutical compounds, exhibits a broad range of pharmacological properties. Compounds containing this moiety have been shown to display significant medicinal potential, including antiviral, analgesic, and anti-inflammatory activities. The synthesis and functionalization of 1,3,4-oxadiazoles have been extensively studied, highlighting their importance in the development of new drugs (Kavita Rana et al., 2020).
Supramolecular Chemistry and Material Science
The assembly of benzene-1,3,5-tricarboxamides (BTAs) into one-dimensional structures is another area where the research has shown significant promise. These assemblies are stabilized by hydrogen bonding and exhibit potential applications ranging from nanotechnology to polymer processing. The versatility of BTAs as a supramolecular building block is underscored by their adaptability and the detailed understanding of their self-assembly behavior, which opens avenues for innovative applications in various scientific fields (S. Cantekin et al., 2012).
Mechanism of Action
Target of Action
The primary target of N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is P-glycoprotein (P-gp) . P-gp is a protein that plays a crucial role in the process of multidrug resistance (MDR) in cancer cells . It functions as an ATP-dependent efflux pump, expelling drugs from the cell and reducing their intracellular concentration.
Mode of Action
N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide acts as a P-gp inhibitor . By inhibiting P-gp, it prevents the efflux of drugs from cancer cells, thereby increasing their intracellular concentration. This enhances the efficacy of chemotherapeutic agents and helps to overcome multidrug resistance .
Result of Action
The inhibition of P-gp by N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide leads to an increase in the intracellular concentration of chemotherapeutic drugs . This results in enhanced cytotoxic effects on cancer cells, leading to their death . Importantly, this compound has been found to exhibit antiproliferative activity against human HCT-116 cells .
properties
IUPAC Name |
4-oxo-N-prop-2-enyl-3H-phthalazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-7-13-12(17)10-8-5-3-4-6-9(8)11(16)15-14-10/h2-6H,1,7H2,(H,13,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZKAEYCYUEAML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide |
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